

Application Notes and Protocols for Tin NMR Spectroscopy

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Compound of Interest

Compound Name: *tin-120*

Cat. No.: *B083160*

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A Note on **Tin-120**: It is a common misconception that **Tin-120** (^{120}Sn), being the most abundant isotope of tin, is suitable for Nuclear Magnetic Resonance (NMR) studies. However, the principles of NMR spectroscopy require atomic nuclei to possess a non-zero nuclear spin. Isotopes with even mass numbers, such as ^{120}Sn , have a nuclear spin of 0 and are therefore NMR-inactive.[1]

Fortunately, tin possesses three stable isotopes with a nuclear spin of 1/2 that are NMR-active: ^{119}Sn , ^{117}Sn , and ^{115}Sn . [2] Among these, ^{119}Sn is the most frequently studied due to its higher natural abundance and greater sensitivity. [2][3] These application notes and protocols will, therefore, focus on the practical use of these NMR-active isotopes, primarily ^{119}Sn , for researchers, scientists, and professionals in drug development.

Application Notes

Applications in Drug Discovery and Development

NMR spectroscopy is an indispensable analytical tool in the pharmaceutical industry, providing critical insights from initial hit identification to final product characterization. [4][5][6][7] While not as common as ^1H or ^{13}C NMR, ^{119}Sn NMR offers specialized applications, particularly for tin-containing compounds.

- **Structural Elucidation:** For organotin compounds or metal-based drug candidates containing tin, ^{119}Sn NMR is a powerful technique for confirming molecular structure, determining the coordination environment of the tin center, and identifying impurities. [4]

- **Binding Studies:** NMR can provide atomic-level details on the interactions between a drug candidate and its biological target.[7][8][9] ^{119}Sn NMR can be employed to study the binding of tin-containing molecules to proteins or nucleic acids by observing changes in the tin chemical shift upon interaction.
- **Formulation and Stability:** NMR is used to analyze the composition of drug products and identify degradation products during stability studies.[4] For formulations containing tin-based excipients or active ingredients, ^{119}Sn NMR can track the chemical integrity of the tin species over time.

Applications in Materials Science

Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of inorganic materials where solution-state methods are not applicable.[10]

- **Catalysts and Zeolites:** ^{119}Sn ssNMR provides detailed information about the local environment of tin atoms incorporated into catalytic frameworks, such as zeolites.[10] It can distinguish between different coordination states and help elucidate the nature of active sites.
- **Polymers and Glasses:** In tin-containing polymers or glasses, ^{119}Sn ssNMR can probe the connectivity and local geometry around the tin centers, offering insights into the material's bulk properties.[10]
- **Perovskites and Oxides:** This technique is used to study the structure of advanced materials like tin halide perovskites and ternary tin oxides.[10][11] It can identify different crystallographic sites, characterize structural distortions, and detect degradation products.[12]

Applications in Inorganic and Organometallic Chemistry

The primary application of tin NMR lies in the structural characterization of inorganic and organometallic tin compounds.[2][3][13][14][15]

- **Coordination Chemistry:** The ^{119}Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom, making it an excellent probe for studying coordination compounds in solution.[13]

- **Structural Analysis:** Scalar (J) coupling between tin and other NMR-active nuclei (e.g., ^1H , ^{13}C , ^{31}P , ^{19}F) provides definitive information about bonding and molecular connectivity.[\[2\]](#)[\[3\]](#)
- **Dynamic Processes:** Variable-temperature (VT) NMR experiments can be used to study dynamic processes such as ligand exchange, fluxionality in molecules, and chemical equilibria by observing changes in chemical shifts and linewidths.[\[13\]](#)

Quantitative Data Summary

The following tables summarize key NMR parameters for the active tin isotopes.

Table 1: NMR Properties of Active Tin Isotopes

Isotope	Natural Abundance (%)	Spin (I)	Gyromagnetic Ratio ($10^7 \text{ rad T}^{-1} \text{ s}^{-1}$)	Resonance Frequency (MHz) at 11.744 T	Relative Sensitivity (vs. ^1H)
^{115}Sn	0.34	1/2	-8.8013	163.498	3.50×10^{-2}
^{117}Sn	7.68	1/2	-9.5888	178.126	4.52×10^{-2}
^{119}Sn	8.59	1/2	-10.0317	186.362	5.18×10^{-2}

Data sourced from IMSERC, Northwestern University.[\[3\]](#)

Table 2: Illustrative ^{119}Sn Chemical Shift Ranges for Various Compound Classes

Compound Class	Coordination Number	Typical Chemical Shift Range (ppm)
Organotin(IV) Halides (R_3SnX)	4	+160 to 0
Tetraorganotins (R_4Sn)	4	+40 to -160
Diorganotin(IV) Dihalides (R_2SnX_2)	4-6	+210 to -230
Organotin(IV) Hydrides (R_3SnH)	4	-80 to -220
Stannocenes ($Sn(II)$)	-	-700 to -2200

Chemical shifts are referenced to tetramethyltin ($SnMe_4$) at 0 ppm. Ranges are approximate.[\[2\]](#)
[\[3\]](#)

Table 3: Representative ^{119}Sn Scalar Coupling Constants (J)

Coupling Nuclei	Coupling Type	Typical Frequency Range (Hz)
$^{119}Sn-^1H$	1J	1750 - 3000
$^{119}Sn-^1H$	2J	~50
$^{119}Sn-^{13}C$	1J	1200 - 1500
$^{119}Sn-^{19}F$	1J	130 - 2000
$^{119}Sn-^{31}P$	1J	50 - 2400

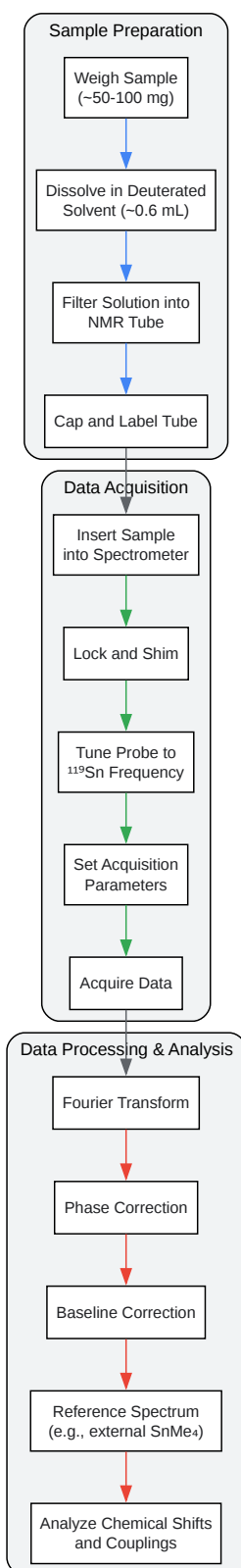
Data sourced from the University of Ottawa.[\[2\]](#)

Experimental Protocols

Protocol 1: Solution-State ^{119}Sn NMR of an Organotin Compound

Objective: To acquire a one-dimensional $^{119}\text{Sn}\{^1\text{H}\}$ NMR spectrum for structural characterization of a routine organotin compound.

Workflow Diagram:



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Caption: General workflow for a solution-state NMR experiment.

1. Materials & Equipment

- Organotin compound (50-100 mg for good signal-to-noise)
- High-purity deuterated solvent (e.g., CDCl_3 , C_6D_6 , DMSO-d_6).[\[16\]](#)[\[17\]](#)
- 5 mm NMR tubes (ensure they are clean and dry).[\[18\]](#)[\[19\]](#)
- Glass Pasteur pipette and filter plug (e.g., glass wool or a Kimwipe piece).[\[18\]](#)[\[19\]](#)[\[20\]](#)
- External reference standard: Tetramethyltin (SnMe_4) in a sealed capillary, if not referencing electronically.[\[3\]](#)
- NMR Spectrometer with a broadband probe.

2. Sample Preparation

- Weigh approximately 50-100 mg of the solid sample. For a liquid sample, use 1-2 drops.[\[17\]](#)
- Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a small vial.[\[20\]](#)
- Prepare a filter by packing a small plug of glass wool into a Pasteur pipette.[\[19\]](#)
- Filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[\[19\]](#)[\[20\]](#) The final sample height should be 4-5 cm.[\[16\]](#)[\[18\]](#)
- Cap the NMR tube securely and label it clearly.[\[16\]](#)[\[20\]](#)

3. Instrument Setup & Data Acquisition

- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the solvent and perform magnetic field shimming to optimize homogeneity.[\[21\]](#)
- Tune the probe to the ^{119}Sn frequency (e.g., ~186.4 MHz on an 11.7 T / 500 MHz spectrometer).[\[3\]](#)

- Load a standard ^{119}Sn acquisition parameter set and adjust as needed. Key parameters are listed in Table 4.

Table 4: Recommended Acquisition Parameters for ^{119}Sn NMR

Parameter	Recommended Value	Rationale
Pulse Program	zgpg30 or similar (proton-gated decoupling)	Provides ^1H decoupling during acquisition only, minimizing negative NOE effects.[3]
Pulse Width (p1)	30-45° flip angle	A smaller flip angle allows for a shorter relaxation delay, improving time efficiency.
Spectral Width (sw)	~500-1000 ppm (e.g., ~93 - 186 kHz)	The chemical shift range of tin is very wide.[2][3] Adjust based on the expected compound class.
Acquisition Time (aq)	0.5 - 1.0 s	Governs digital resolution. A longer time provides better resolution.[22][23]
Relaxation Delay (d1)	5 - 10 s	Tin nuclei can have long T_1 relaxation times.[24] This delay must be sufficient to allow for full relaxation and ensure quantitative accuracy.[25]
Number of Scans (ns)	64 to 1024+	Depends on sample concentration. More scans are needed for dilute samples to improve the signal-to-noise ratio.[23]

| Temperature | 298 K (or as required) | Maintain a stable temperature.[26] |

- Start the acquisition.

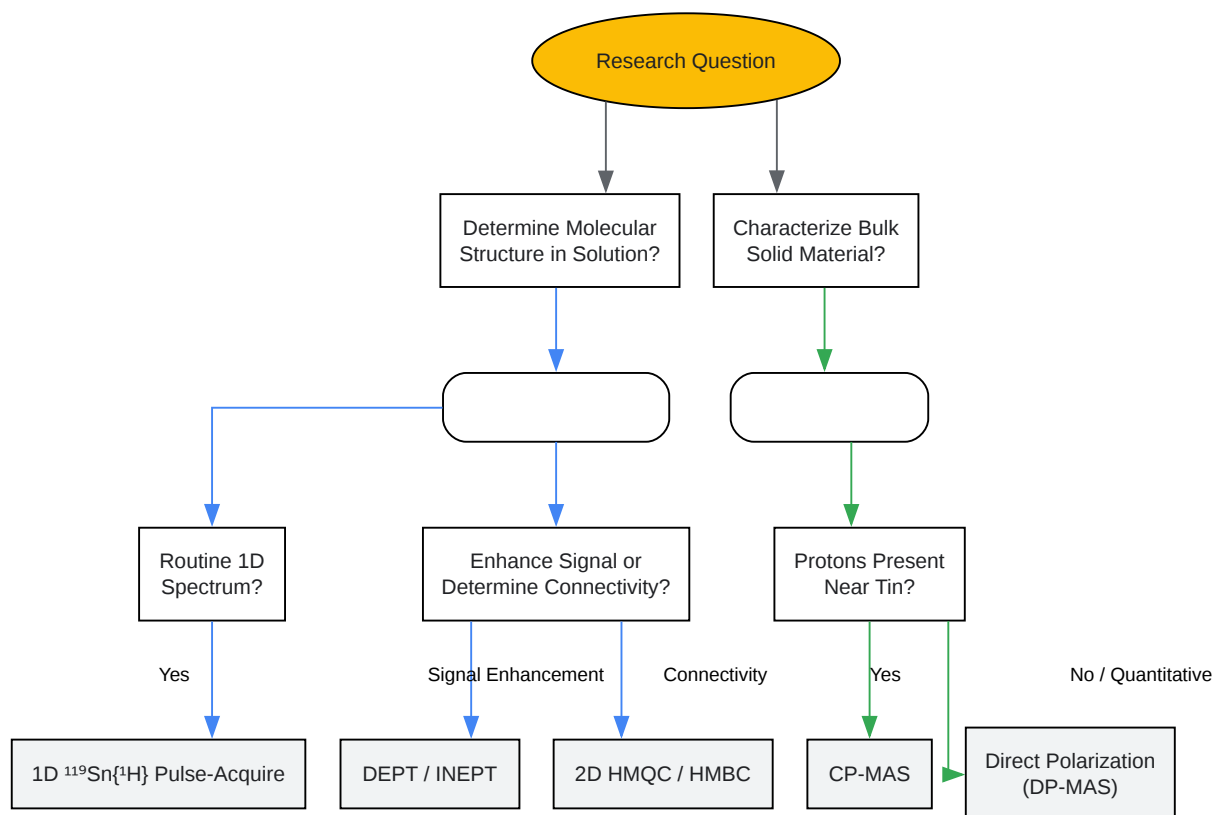
4. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform zero-order and first-order phase correction.
- Apply a baseline correction algorithm.
- Reference the spectrum. Use the absolute frequency reference (Xi scale) or an external standard (SnMe₄ at 0 ppm).^[3]
- Analyze the resulting spectrum for chemical shifts, multiplicities, and coupling constants.

Protocol 2: Solid-State ¹¹⁹Sn MAS NMR of an Inorganic Material

Objective: To characterize the local coordination environments of tin in a powdered solid material using Magic Angle Spinning (MAS).

Logic Diagram for Experiment Selection:



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Caption: Decision tree for selecting a suitable tin NMR experiment.

1. Materials & Equipment

- Powdered inorganic sample (e.g., tin oxide, zeolite).
- Solid-state NMR rotor (e.g., 4 mm ZrO₂).
- Rotor packing tools.
- Solid-state NMR spectrometer equipped with a MAS probe.

2. Sample Preparation

- Ensure the sample is a fine, dry powder.
- Carefully pack the sample into the MAS rotor, ensuring it is balanced and free of air pockets. This is critical for stable spinning.
- Securely cap the rotor.

3. Instrument Setup & Data Acquisition

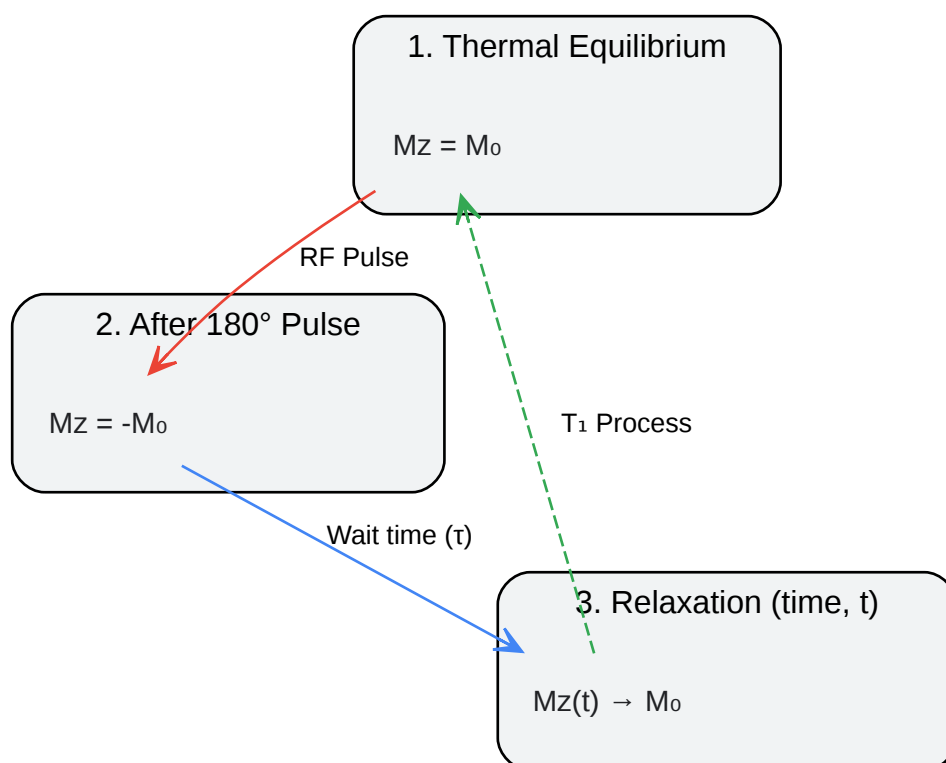
- Insert the rotor into the MAS probe.
- Set the magic angle (54.74°) precisely. This is often done by optimizing the signal of a standard sample like KBr.
- Spin the sample to the desired MAS rate (e.g., 10-15 kHz). Higher spinning rates help average out anisotropies and resolve different tin sites.
- Tune the probe to the ^{119}Sn frequency.
- Select an appropriate pulse sequence:
 - Direct Polarization (DP-MAS): A simple pulse-acquire experiment. It is quantitative but may require long experiment times if T_1 is long.
 - Cross-Polarization (CP-MAS): Transfers magnetization from abundant spins (like ^1H) to ^{119}Sn . This enhances sensitivity but is not inherently quantitative. It is only effective if protons are in close proximity to the tin atoms.
- Set key acquisition parameters (typical values):
 - Pulse Width: Calibrated 90° pulse.
 - Spectral Width: 1000-2000 ppm, to cover a wide range of possible solid-state environments.

- Recycle Delay: Must be $> 5 \times T_1$. T_1 values in solids can be very long (seconds to minutes).
- Contact Time (for CP-MAS): 1-10 ms, requires optimization.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

4. Data Processing

- Apply Fourier transformation and phase correction.
- Reference the spectrum using a known solid secondary standard.
- Analyze the spectrum for isotropic chemical shifts and spinning sidebands. The positions of the isotropic peaks reveal the different chemical environments of tin in the solid.

Conceptual Diagram of Spin-Lattice (T_1) Relaxation



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Caption: T_1 relaxation is the process of magnetization returning to equilibrium along the z-axis.
[24][27][28]

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